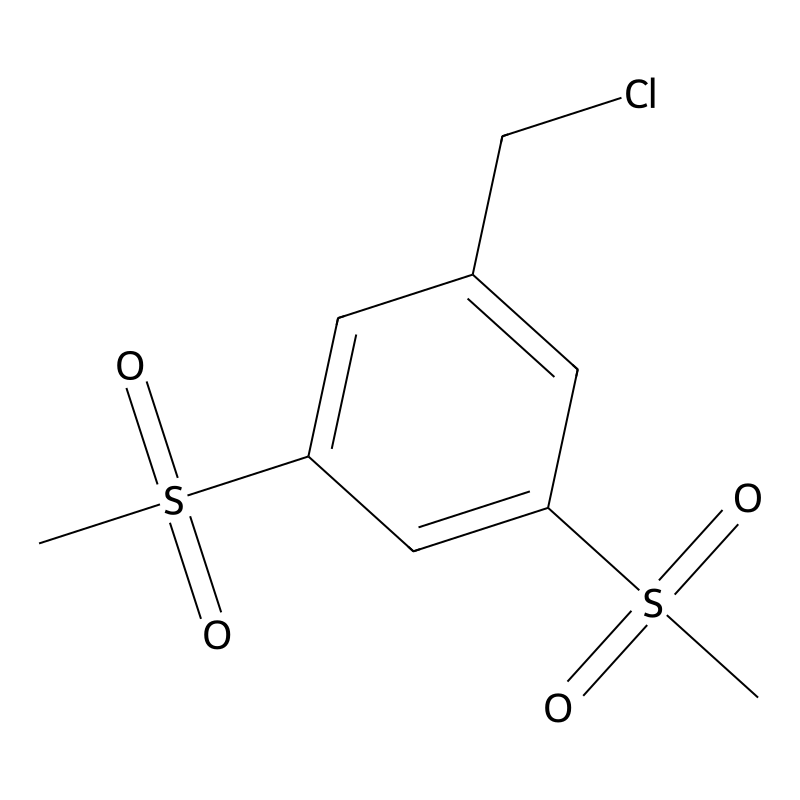1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Crosslinking Agent in Proteomics
-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene, also known as MBS, is primarily utilized as a crosslinking agent in proteomic research. Crosslinking involves covalently linking two protein molecules, either within the same protein or between different proteins, to study protein-protein interactions and protein structure.
MBS functions as a bifunctional crosslinking agent, meaning it possesses two reactive groups capable of forming covalent bonds with protein side chains. The chloromethyl group (CH₂Cl) reacts with nucleophilic groups on amino acid side chains, such as thiols (cysteine) and amines (lysine), while the methylsulfonyl groups (SO₂CH₃) enhance the water solubility of the molecule, making it suitable for use in aqueous environments commonly employed in proteomic workflows. [Source: A study published in the Journal of Chromatography A, titled "Characterization of protein complexes by high-performance liquid chromatography with tandem mass spectrometry using a novel cleavable cross-linker" by M.A. Goeringer et al. ()]
Additional Applications
While its primary application lies in proteomics, 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene has also been explored in other areas of scientific research, including:
- Chemical modification of biomolecules: MBS can be used to modify the surface properties of various biomolecules, such as enzymes and antibodies, to improve their stability and functionality. [Source: A review article published in Chemical Society Reviews, titled "Chemical modification of enzymes: strategies and applications" by U.T. Borchardt and B.E. Katz ()]
- Synthesis of polymers: The reactive groups of MBS can be exploited in the synthesis of polymers with specific functionalities, although this application is less common compared to its use in proteomics.
1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene is a chemical compound with the molecular formula C₉H₁₁ClO₄S₂ and a molecular weight of 282.76 g/mol. It features a chloromethyl group (-CH₂Cl) attached to a benzene ring that has two methylsulfonyl groups (-SO₂CH₃) at the 3 and 5 positions. This structure imparts unique chemical properties, making it a valuable compound in various chemical syntheses and biological applications. The compound is classified as an irritant and requires careful handling in laboratory settings .
The chloromethyl group in 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene is highly reactive, particularly in nucleophilic substitution reactions. This allows for the introduction of various functional groups through nucleophilic attack on the carbon atom bonded to the chlorine atom. Additionally, the presence of methylsulfonyl groups enhances the compound's reactivity due to their electron-withdrawing nature, which can influence reaction pathways in electrophilic aromatic substitution reactions .
Several synthetic routes exist for producing 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene:
- Chloromethylation of 3,5-bis(methylsulfonyl)benzene: This method involves treating 3,5-bis(methylsulfonyl)benzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
- Direct chlorination: Chlorination of 3,5-bis(methylsulfonyl)toluene can yield the desired chloromethylated product.
- Nucleophilic substitution: Utilizing nucleophiles to replace the chlorine atom can also be employed to synthesize derivatives of this compound .
1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene finds applications in various fields:
- Chemical synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical development: Its potential biological activities make it a candidate for drug development.
- Material science: The compound can be used to modify polymers or create new materials with specific properties .
Studies on interaction mechanisms involving 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene are crucial for understanding its reactivity and potential biological effects. Investigations into how this compound interacts with nucleophiles or other electrophiles can provide insights into its utility in synthetic chemistry and pharmacology. The chloromethyl group is particularly noteworthy for its ability to facilitate reactions that introduce diverse functional groups into organic molecules .
Several compounds share structural similarities with 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(Chloromethyl)-2-methylnaphthalene | Naphthalene derivative with chloromethyl substitution | Polycyclic aromatic hydrocarbon; used as an intermediate |
| 3,5-Bis(trifluoromethyl)acetophenone | Acetophenone derivative with trifluoromethyl groups | Exhibits strong electron-withdrawing properties |
| Benzyl Chloromethyl Ether | Ether with a chloromethyl group | Acts as a protecting group in organic synthesis |
| α-Halo-β-ketosulfones | Contains halogenated ketone structures | Provides insights into reactivity of halogenated compounds |
The uniqueness of 1-(Chloromethyl)-3,5-bis(methylsulfonyl)benzene lies in its specific combination of functional groups that contribute to its reactivity and potential applications in both synthetic and biological contexts. Its dual methylsulfonyl groups enhance solubility and reactivity compared to other similar compounds .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








